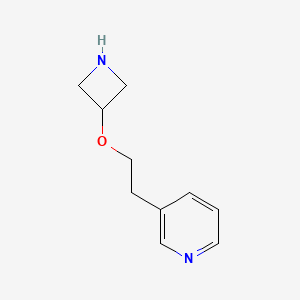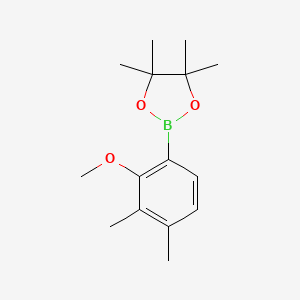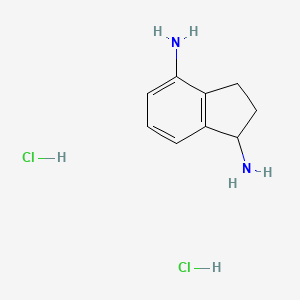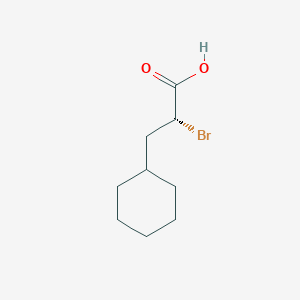
(2R)-2-bromo-3-cyclohexylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-bromo-3-cyclohexylpropanoic acid is an organic compound with a chiral center, making it an enantiomer. This compound is characterized by the presence of a bromine atom attached to the second carbon of a propanoic acid chain, which is further substituted with a cyclohexyl group on the third carbon. The (2R) configuration indicates the specific spatial arrangement of the atoms around the chiral center, following the Cahn-Ingold-Prelog priority rules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-bromo-3-cyclohexylpropanoic acid typically involves the bromination of a suitable precursor. One common method is the bromination of 3-cyclohexylpropanoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-bromo-3-cyclohexylpropanoic acid can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The compound can be reduced to form the corresponding alcohol.
Oxidation: The cyclohexyl group can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of 2-hydroxy-3-cyclohexylpropanoic acid.
Reduction: Formation of 2-bromo-3-cyclohexylpropanol.
Oxidation: Formation of cyclohexyl-substituted carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
(2R)-2-bromo-3-cyclohexylpropanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2R)-2-bromo-3-cyclohexylpropanoic acid depends on its specific application. In biochemical studies, it may interact with enzymes or receptors through its bromine atom, which can form covalent bonds with nucleophilic residues in proteins. This interaction can inhibit enzyme activity or alter protein function, providing insights into molecular pathways and potential therapeutic targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-bromo-3-cyclohexylpropanoic acid: The enantiomer of (2R)-2-bromo-3-cyclohexylpropanoic acid, with different spatial arrangement and potentially different biological activity.
2-bromo-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a cyclohexyl group.
2-chloro-3-cyclohexylpropanoic acid: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both a bromine atom and a cyclohexyl group. This combination of features makes it a valuable compound for studying stereochemistry and for use in asymmetric synthesis .
Eigenschaften
Molekularformel |
C9H15BrO2 |
|---|---|
Molekulargewicht |
235.12 g/mol |
IUPAC-Name |
(2R)-2-bromo-3-cyclohexylpropanoic acid |
InChI |
InChI=1S/C9H15BrO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8H,1-6H2,(H,11,12)/t8-/m1/s1 |
InChI-Schlüssel |
ZNLYQQHXHRSBBY-MRVPVSSYSA-N |
Isomerische SMILES |
C1CCC(CC1)C[C@H](C(=O)O)Br |
Kanonische SMILES |
C1CCC(CC1)CC(C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


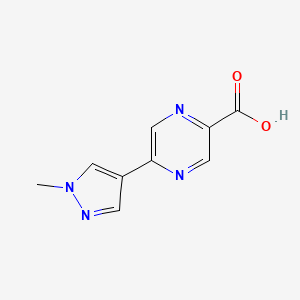
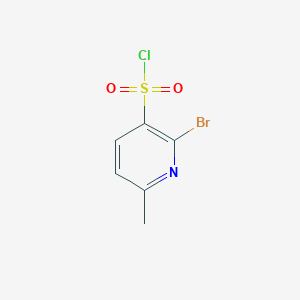
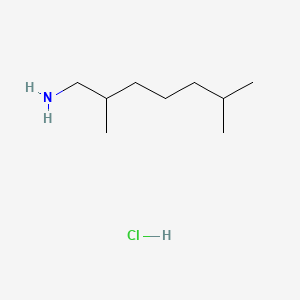

![6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid](/img/structure/B13476292.png)


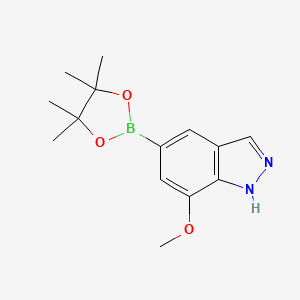
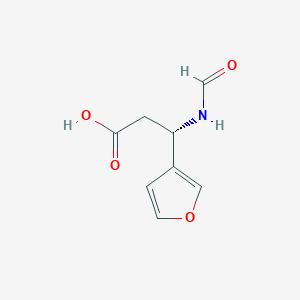
![6-Bromo-2,3-dihydroimidazo[2,1-b]oxazole](/img/structure/B13476320.png)
